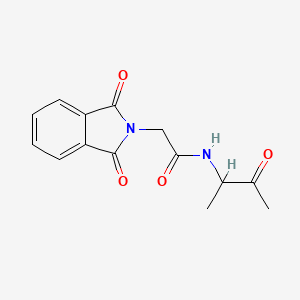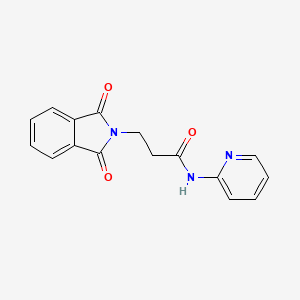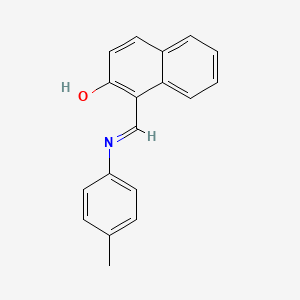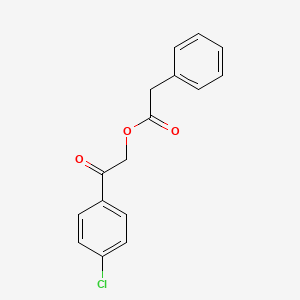![molecular formula C21H25NO B10870884 Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B10870884.png)
Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Naphthalen-1-yl(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone” is a fascinating compound with a complex structure. Let’s break it down:
-
Naphthalen-1-yl: : This part refers to the naphthalene ring system, which consists of two fused benzene rings. It provides aromatic properties and structural rigidity.
-
(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl): : This portion describes a bicyclic system containing a nitrogen atom (azabicyclo[3.2.1]octane) with three methyl groups attached. The unique arrangement of atoms in this ring contributes to its biological activity.
Preparation Methods
Synthetic Routes::
- Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold has been a focus of research. Various approaches exist:
Acyclic Starting Material: Some methods start with an acyclic precursor containing stereochemical information, enabling controlled formation of the bicyclic scaffold.
Desymmetrization: Researchers have achieved stereochemical control directly during the transformation that generates the 8-azabicyclo[3.2.1]octane structure.
- While industrial-scale synthesis specifics are scarce, research continues to optimize efficient routes for large-scale production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield diverse products, impacting the compound’s applications.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity due to its unique structure.
Medicine: May exhibit pharmacological effects; further studies needed.
Mechanism of Action
- The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
Uniqueness: Highlight its distinct features compared to related compounds.
Similar Compounds: Explore other azabicyclo[3.2.1]octane derivatives, such as Gliclazide and 6-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-7H-purine .
Properties
Molecular Formula |
C21H25NO |
|---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
naphthalen-1-yl-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone |
InChI |
InChI=1S/C21H25NO/c1-20(2)11-16-12-21(3,13-20)14-22(16)19(23)18-10-6-8-15-7-4-5-9-17(15)18/h4-10,16H,11-14H2,1-3H3 |
InChI Key |
IFGUNDHGPBSQBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC(C1)(CN2C(=O)C3=CC=CC4=CC=CC=C43)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3,4-dimethoxyphenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B10870810.png)

![1,4,5,7-tetramethyl-6-(3-methylphenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10870815.png)

![4,16-bis(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10870829.png)
![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-diphenylpyrrol-2-yl]-4-fluorobenzamide](/img/structure/B10870835.png)

![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino]ethyl cyclopropanecarboxylate](/img/structure/B10870846.png)

![3-Amino-N-(5-bromo-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B10870859.png)
![2-[(4-Fluorobenzyl)sulfanyl]-4,6-dimethylpyrimidine](/img/structure/B10870864.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-(1-{[2-(4-hydroxyphenyl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10870875.png)
![7-benzyl-1,3-dimethyl-8-[4-(thiophen-2-ylacetyl)piperazin-1-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10870883.png)
